molecular formula C19H18N2O3S B4392664 N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide

N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide

Cat. No. B4392664
M. Wt: 354.4 g/mol
InChI Key: UVFQUCYMDOTEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide, also known as NSC-39830, is a compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. In

Mechanism of Action

N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide exerts its pharmacological effects by inhibiting the activity of DPP-IV, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, resulting in improved glucose homeostasis.
Biochemical and Physiological Effects:
N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide has been shown to have a number of biochemical and physiological effects in animal models and human clinical trials. These effects include improved glucose tolerance, increased insulin sensitivity, reduced fasting plasma glucose levels, and decreased glycated hemoglobin levels.

Advantages and Limitations for Lab Experiments

N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide has several advantages as a research tool, including its high potency and selectivity for DPP-IV, its ability to improve glucose homeostasis in animal models, and its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. However, there are also some limitations to its use in lab experiments, including the need for careful dosing and monitoring due to its potent pharmacological effects, and the potential for off-target effects on other enzymes and pathways.

Future Directions

There are several potential future directions for research on N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide. These include further investigation of its pharmacological effects in animal models and human clinical trials, exploration of its potential therapeutic applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease, and development of new analogs and derivatives with improved pharmacological properties and selectivity for DPP-IV. Additionally, N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide could be used as a tool compound to investigate the role of DPP-IV in other physiological processes, such as immune function and inflammation.

Scientific Research Applications

N~2~-(2-naphthylsulfonyl)-N~1~-phenylalaninamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and has been investigated as a potential treatment for type 2 diabetes in humans.

properties

IUPAC Name

2-(naphthalen-2-ylsulfonylamino)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-14(19(22)20-17-9-3-2-4-10-17)21-25(23,24)18-12-11-15-7-5-6-8-16(15)13-18/h2-14,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFQUCYMDOTEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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